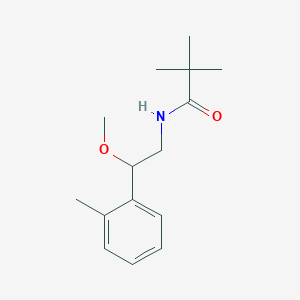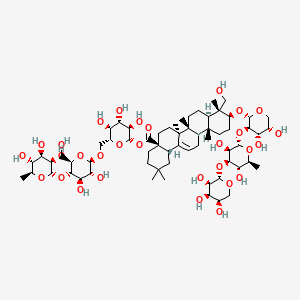![molecular formula C12H13ClN2O2 B2666579 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 923226-63-5](/img/structure/B2666579.png)
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide” is a chemical compound that belongs to the class of amides. It is commonly known as CPA and is widely used in scientific research. The compound has a molecular weight of 252.7 .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Physical And Chemical Properties Analysis
The compound “2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide” is a powder at room temperature . It has a molecular weight of 252.7 .
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide, focusing on six unique applications:
Pharmaceutical Development
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide is being explored for its potential as a pharmaceutical intermediate. Its unique chemical structure allows it to be used in the synthesis of various therapeutic compounds, particularly those targeting neurological disorders. Researchers are investigating its role in the development of new drugs for conditions such as epilepsy and anxiety disorders due to its potential effects on the central nervous system .
Cancer Research
This compound has shown promise in cancer research, particularly in the development of novel anticancer agents. Its ability to interfere with specific cellular pathways makes it a candidate for targeting cancer cells while minimizing damage to healthy cells. Studies are ongoing to determine its efficacy in inhibiting tumor growth and inducing apoptosis in cancerous cells .
Neuroprotective Agents
Research is also focusing on the neuroprotective properties of 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide. It is being studied for its potential to protect neurons from damage caused by oxidative stress and neuroinflammation. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
The compound’s anti-inflammatory properties are being explored for the treatment of various inflammatory conditions. Its ability to modulate inflammatory pathways could make it useful in developing new treatments for diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Research
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide is being investigated for its antimicrobial properties. Researchers are studying its effectiveness against a range of bacterial and fungal pathogens, with the aim of developing new antimicrobial agents that can overcome resistance issues associated with current treatments.
Biochemical Research
In biochemical research, this compound is used as a tool to study various biochemical pathways and mechanisms. Its unique structure allows it to interact with specific enzymes and receptors, providing insights into their functions and potential therapeutic targets. This application is crucial for understanding disease mechanisms and developing targeted therapies .
These applications highlight the versatility and potential of 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-11(16)14-9-4-1-2-5-10(9)15-7-3-6-12(15)17/h1-2,4-5H,3,6-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJDBXNEHZTINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2666501.png)

![5-Bromo-2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2666504.png)


![7-hydroxy-3-methyl-5-oxo-N-(pyridin-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2666510.png)
![N-(1,3-thiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2666511.png)
![7-[(4-fluorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2666512.png)


